Bis-clindamycinyl Phosphate
Description
Properties
Molecular Formula |
C36H65Cl2N4O12PS2 |
|---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1 |
InChI Key |
VXVGOZHJVZMRJG-XHTICWCTSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphorylation via Propylidene Protection and Phosphorylation (Patent CN110066301B)
This method uses a protected clindamycin intermediate, propisochromycin (a propylidene-protected clindamycin), which is phosphorylated and then hydrolyzed to yield clindamycin phosphate. The process is outlined as follows:
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1. Preparation of Propisochromycin | React clindamycin hydrochloride alcoholate with phosphorus oxychloride in acetone at -5 to 5 °C, followed by neutralization with sodium carbonate aqueous solution to crystallize the protected intermediate | Clindamycin hydrochloride alcoholate, acetone, phosphorus oxychloride, sodium carbonate solution |
| 2. Phosphorylation Reaction | Dissolve propisochromycin in acetone and an organic solvent (e.g., dichloromethane), add 4-dimethylaminopyridine (DMAP) as catalyst, slowly add pyridine dropwise, then phosphorus oxychloride dropwise. After reaction, add organic solvent, stir, filter to recover pyridine salt, wash filtrate with water, and distill under reduced pressure to dryness | Propisochromycin, acetone, dichloromethane, DMAP, pyridine, phosphorus oxychloride |
| 3. Hydrolysis and Crystallization | Hydrolyze the phosphorylated intermediate in ethanol-water mixture with concentrated hydrochloric acid as catalyst at 40 °C for 6 hours, cool to 10 °C, stir for 6 hours, then filter and dry to obtain clindamycin phosphate | Ethanol-water mixture, concentrated hydrochloric acid |
- Use of acetone as both solvent and reactant.
- DMAP catalyzes phosphorylation.
- Pyridine acts as acid scavenger and catalyst.
- Recovery of pyridine salt reduces pollution.
- Hydrolysis step converts protected phosphate ester to final product.
- Propisochromycin intermediate: ~95.5%
- Final clindamycin phosphate: ~80.2%
This method addresses complexity and environmental concerns of previous processes by incorporating pyridine salt recovery and simplifying post-reaction steps.
Direct Preparation of Clindamycin Phosphate Solutions (Patent CN1839872A)
This approach focuses on preparing clindamycin phosphate topical solutions rather than the pure compound but provides insights into dissolution and formulation:
| Component | Concentration (per liter) | Notes |
|---|---|---|
| Clindamycin phosphate | 3-30 g (typical 10 g) | Active pharmaceutical ingredient |
| Tetrabutylammonium hydroxide (TBAH) | 10-50 mL (typical 20 mL) | Solubilizing agent |
| Isopropyl alcohol | 350-550 mL (typical 500 mL) | Solvent |
| Propylene glycol | 60-100 mL (typical 80 mL) | Cosolvent and humectant |
| Water | Up to 1000 mL | Solvent |
| pH adjusted with dilute hydrochloric acid | pH 4.0-7.0 (typical 5.5) | Stability and skin compatibility |
The preparation involves dissolving clindamycin phosphate in water, adding TBAH, isopropyl alcohol, and propylene glycol with stirring, then adjusting pH with dilute hydrochloric acid. The solution is used to impregnate absorbent paper sheets for topical application.
Classical Process for Clindamycin Phosphate (Patent US4895934A)
This older method describes a process involving benzylation and subsequent phosphorylation steps to prepare clindamycin phosphate. Although detailed specifics on bis-clindamycinyl phosphate are limited, the process includes:
- Protection of clindamycin hydroxyl groups by benzylation.
- Reaction with phosphorus oxychloride to introduce phosphate groups.
- Deprotection and purification steps.
Due to the patent's expiration and process complexity, more modern methods (e.g., CN110066301B) are preferred for industrial synthesis.
Comparative Summary of Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Propylidene protection + phosphorylation + hydrolysis (CN110066301B) | Clindamycin hydrochloride alcoholate, acetone, phosphorus oxychloride, DMAP, pyridine | High yield, reduced pollution, pyridine salt recovery, scalable | Multi-step, requires temperature control and solvent handling |
| Direct solution preparation (CN1839872A) | Clindamycin phosphate, TBAH, isopropyl alcohol, propylene glycol | Simple dissolution, suitable for topical formulations | Not for pure compound synthesis, formulation-focused |
| Benzylation and phosphorylation (US4895934A) | Clindamycin, benzyl chloride, phosphorus oxychloride | Established method | Complex, involves protection/deprotection, less environmentally friendly |
| Phosphodiester bond formation with sulfonyl chloride catalyst (Literature) | Diacylglycerol, phosphatidic acid, triisopropylbenzenesulfonylchloride | One-step, no protecting groups | Not specific for clindamycin derivatives, experimental |
Research Findings and Considerations
- The phosphorylation reaction is sensitive to temperature and reagent addition rate; slow dropwise addition of phosphorus oxychloride and pyridine ensures controlled reaction and high purity.
- Use of acetone as solvent and reactant facilitates ketal protection of clindamycin, stabilizing the molecule during phosphorylation.
- Recovery of pyridine salts reduces environmental impact and improves process sustainability.
- Hydrolysis conditions (acid concentration, temperature, time) are critical for complete conversion to clindamycin phosphate without degradation.
- Formulation solvents and pH adjustment are important for stability and bioavailability in topical preparations.
Chemical Reactions Analysis
Types of Reactions: : Bis-clindamycinyl Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield clindamycin and phosphoric acid, while oxidation may produce various oxidized derivatives .
Scientific Research Applications
Chemistry: : Bis-clindamycinyl Phosphate is used as a reference material in analytical chemistry to ensure the accuracy and reliability of data analysis .
Biology and Medicine: : The compound is studied for its antibacterial properties and its role as an impurity in clindamycin formulations. It helps in understanding the stability and efficacy of clindamycin-based medications .
Industry: : In the pharmaceutical industry, this compound is used in the quality control of clindamycin products. It ensures that the levels of impurities are within acceptable limits .
Mechanism of Action
Bis-clindamycinyl Phosphate exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, inhibiting the assembly of the ribosome and the translation process. This action prevents the bacteria from synthesizing essential proteins, leading to their death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Findings :
Pharmacological and Clinical Performance
Key Findings :
- Clindamycin phosphate’s established efficacy in serious infections (e.g., intra-abdominal abscesses) is backed by decades of clinical use, while Bis-clindamycinyl lacks comparable trial data .
Comparison with Other Phosphate-Modified Antibiotics
Amoxicillin Trimer Sodium Salt
Key Findings :
Besifloxacin Hydrochloride
Key Findings :
Research and Clinical Implications
- This compound : Promising for controlled-release formulations due to dimeric hydrolysis kinetics, but requires Phase I–IV trials to validate safety .
- Clindamycin Phosphate : Gold standard for anaerobic infections; its pharmacokinetics set a benchmark for derivative development .
- Phosphate Modifications : Critical for enhancing drug solubility and stability across antibiotic classes, though structural differences dictate clinical utility .
Q & A
Q. Table 1: Example Analytical Parameters for Characterization
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| ¹H NMR | 600 MHz, D₂O | Peaks at δ 1.2–3.5 (alkyl), δ 5.2 (anomeric proton) |
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | Purity ≥ 95% |
Advanced Research Question: How can researchers resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?
Answer:
Contradictions in stability data often arise from differences in experimental design. To address this:
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with pH-specific buffers (2.0, 7.4, 9.0) to simulate physiological and storage conditions .
- Analytical Consistency : Use validated UPLC-MS/MS to track degradation products (e.g., free clindamycin or phosphate hydrolysis byproducts) .
- Statistical Analysis : Apply 95% confidence intervals to degradation rates and compare via ANOVA to identify significant differences between studies .
Example Data Interpretation:
If Study A reports 10% degradation at pH 7.4 (95% CI: 8–12%) and Study B reports 15% (95% CI: 13–17%), the overlap in confidence intervals suggests methodological variability (e.g., buffer ionic strength) rather than intrinsic instability.
Basic Research Question: What analytical techniques are most reliable for quantifying this compound in biological matrices?
Answer:
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .
- Quantification :
Advanced Research Question: How does this compound’s pharmacokinetic profile compare to monomeric clindamycin phosphate in preclinical models?
Answer:
Design a cross-over study in rodent models:
- Dosing : Administer equimolar doses of both compounds intravenously/orally.
- PK Parameters : Calculate AUC, Cmax, t½, and clearance using non-compartmental analysis (NCA) .
- Tissue Distribution : Use radiolabeled tracers (³H or ¹⁴C) to compare biodistribution in target tissues (e.g., bone or abscess sites) .
Hypothesis Testing : If this compound shows prolonged t½ (>2× monomer), it may indicate reduced renal clearance due to increased molecular weight .
Advanced Research Question: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vitro assays?
Answer:
- Process Controls : Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) .
- Quality Metrics : Monitor intermediate purity (e.g., ≥98% by HPLC) and enforce strict drying protocols to prevent hygroscopic degradation .
- Batch Documentation : Use multivariate analysis (MVA) to correlate synthesis conditions with bioactivity (e.g., MIC against S. aureus) .
Basic Research Question: How is the antimicrobial efficacy of this compound assessed in resistant bacterial strains?
Answer:
Q. Table 2: Example MIC Data
| Strain | This compound MIC (μg/mL) | Clindamycin Phosphate MIC (μg/mL) |
|---|---|---|
| MRSA | 0.5 | 2.0 |
| B. fragilis | 0.25 | 1.0 |
Advanced Research Question: How can researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?
Answer:
- Standardized Assays : Use MTT or ATP-based viability assays with matched incubation times (e.g., 48 hrs) .
- Cell-Specific Factors : Account for differences in phosphatase activity (e.g., HEK293 vs. HepG2) that may hydrolyze the prodrug .
- Dose-Response Modeling : Fit data to Hill equations to compare IC50 values and Hill slopes for mechanistic insights .
Advanced Research Question: What statistical approaches are critical for interpreting dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Use software (e.g., GraphPad Prism) to model EC50/IC50 with four-parameter logistic curves .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from high-throughput screens .
- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate overall effect sizes and heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
